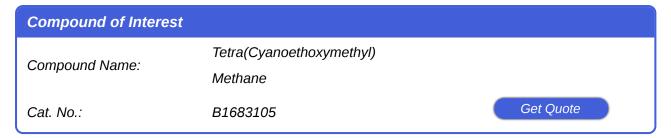


An In-depth Technical Guide to Tetra(cyanoethoxymethyl) methane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra(cyanoethoxymethyl) methane is a tetrafunctional molecule gaining significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a central methane core tetra-substituted with cyanoethoxymethyl arms, imparts a combination of desirable properties including hydrophilicity, defined spatial orientation, and versatile reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of **Tetra(cyanoethoxymethyl) methane**, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

The fundamental properties of **Tetra(cyanoethoxymethyl) methane** are summarized in the tables below, providing a ready reference for experimental design and application development.

Table 1: General and Physical Properties



Property	Value	Reference(s)
CAS Number	2465-91-0	[1][2][3][4][5][6]
Molecular Formula	C17H24N4O4	[1][2][4][5]
Molecular Weight	348.40 g/mol	[2][4][5]
Appearance	Solid powder	[4]
Melting Point	43.4-43.9 °C	[1]
Boiling Point	610.6 °C at 760 mmHg (Predicted)	[1]
Density	1.13 g/cm³ (Predicted)	[1]
Solubility	Soluble in DMSO	[4]

Table 2: Chemical and Computational Properties



Property	Value	Reference(s)
IUPAC Name	3,3'-((2,2-bis((2- cyanoethoxy)methyl)propane- 1,3- diyl)bis(oxy))dipropanenitrile	[4][7]
SMILES	N#CCCOCC(COCCC#N) (COCCC#N)COCCC#N	[1][4]
InChI Key	KSXHZOTTWSNEHY- UHFFFAOYSA-N	[4][7]
LogP	1.69392 (Predicted)	[1]
Topological Polar Surface Area (TPSA)	132.08 Ų	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	8	[1]
Rotatable Bond Count	16	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Tetra(cyanoethoxymethyl) methane** are provided below. These protocols are based on general principles of organic synthesis and analytical chemistry.

Synthesis of Tetra(cyanoethoxymethyl) methane

A plausible synthetic route to **Tetra(cyanoethoxymethyl) methane** involves the cyanoethylation of pentaerythritol.

Reaction: Pentaerythritol + 4 Acrylonitrile → **Tetra(cyanoethoxymethyl) methane**

Materials:

Pentaerythritol



- Acrylonitrile
- Triton B (40% in methanol) or other suitable base catalyst
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- · Hexane and Ethyl Acetate for elution

Procedure:

- To a stirred solution of pentaerythritol in a suitable solvent (e.g., dioxane or tert-butanol), add a catalytic amount of a strong base such as Triton B.
- Slowly add a stoichiometric excess (at least 4 equivalents) of acrylonitrile to the reaction mixture at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid solution.
- Extract the product with dichloromethane.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl
 acetate gradient to yield pure Tetra(cyanoethoxymethyl) methane.



Characterization Protocols

NMR spectroscopy is essential for the structural elucidation of **Tetra(cyanoethoxymethyl) methane**.[7]

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

 Acquire a proton NMR spectrum to determine the number of different types of protons and their integration. The spectrum is expected to show signals corresponding to the methylene protons of the ethoxy groups and the central quaternary carbon's methylene groups.

¹³C NMR Spectroscopy:

 Acquire a carbon-13 NMR spectrum to identify the number of different types of carbon atoms. Key signals will include those for the nitrile carbons, the ether-linked carbons, and the central quaternary carbon.

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][3]

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- · Apply pressure to ensure good contact.
- Acquire the spectrum.

Expected Absorptions:



- A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.
- Strong absorption bands in the region of 1100-1200 cm⁻¹ due to the C-O-C (ether) stretching vibrations.
- Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.[1][8]

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Infuse the solution directly into the mass spectrometer.

Data Analysis:

• The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]+ or [M+Na]+, confirming the molecular weight of 348.40 g/mol .

Applications in Drug Development and Materials Science

Tetra(cyanoethoxymethyl) methane's unique tetravalent structure and the chemical reactivity of its nitrile groups make it a valuable building block in several advanced applications.[3]

PROTAC and ADC Linker

The molecule is widely cited as an alkyl chain-based linker for the synthesis of PROTACs.[5][6] The four arms can be functionalized to attach to a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The ethoxy groups enhance solubility, a crucial factor for the bioavailability of these larger molecules.[4]



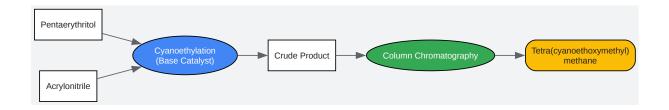
In the context of Antibody-Drug Conjugates (ADCs), this molecule can serve as a branched PEG-like linker to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[4][5]

Polymer Chemistry

The nitrile groups of **Tetra(cyanoethoxymethyl) methane** can undergo various chemical transformations, making it a useful cross-linking agent in polymer chemistry.[9] These reactions can be thermally or chemically induced to form stable polymer networks with enhanced mechanical and thermal properties.

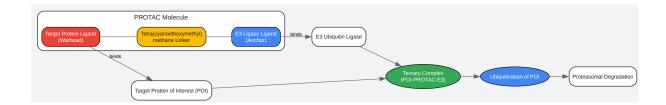
Visualizations

The following diagrams illustrate the key concepts discussed in this guide.



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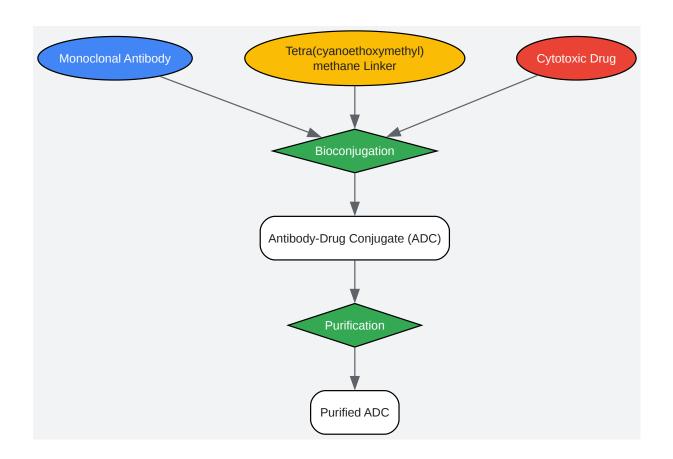
Caption: Synthetic workflow for **Tetra(cyanoethoxymethyl) methane**.





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Caption: Role as a linker in a PROTAC mechanism.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

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